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Introduction

FIM-1 is a subclass B1 metallo--lactamase (MBL) that confers broad-spectrum resistance to
B-lactam antibiotics, including penicillins, cephalosporins, and critically, carbapenems.[1] These
enzymes require one or two zinc ions for their catalytic activity and are not inhibited by clinically
available [3-lactamase inhibitors such as clavulanic acid.[2] The emergence and spread of
MBL-producing bacteria, including those expressing FIM-1, pose a significant threat to the
efficacy of last-resort antibiotics.[3][4] Therefore, the development of robust biochemical assays
to determine FIM-1 activity is crucial for screening and characterizing novel inhibitors to combat
this growing antibiotic resistance threat.

This document provides detailed application notes and protocols for a spectrophotometric-
based biochemical assay to determine the enzymatic activity of FIM-1.

Principle of the Assay

The biochemical assay for FIM-1 activity is based on monitoring the hydrolysis of a 3-lactam
substrate by the enzyme. The opening of the -lactam ring by FIM-1 results in a change in the
substrate's ultraviolet (UV) absorbance spectrum. This change in absorbance over time is
directly proportional to the enzymatic activity. By measuring the initial rate of hydrolysis at
different substrate concentrations, key kinetic parameters such as the Michaelis constant (Km)
and the catalytic rate constant (kcat) can be determined. Similarly, the potency of potential
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inhibitors can be assessed by measuring the reduction in enzymatic activity in their presence,

allowing for the determination of inhibitory constants such as the half-maximal inhibitory

concentration (IC50) and the inhibition constant (Ki).

Data Presentation
Kinetic Parameters of FIM-1 for Various f3-Lactam

Substrates

The following table summarizes the steady-state kinetic parameters for the hydrolysis of a

range of 3-lactam antibiotics by purified FIM-1 enzyme. These values provide a baseline for

FIM-1 activity and are essential for designing and interpreting inhibition studies.

Substrate Km (uM) kcat (s7%) kcat/Km (uM—*s~?)
Penicillins

Penicillin G 385 180+ 10 4.7

Ampicillin 55+ 8 250 £ 20 4.5

Carbenicillin 152 220+ 15 14.7

Piperacillin 81 150 + 10 18.8
Cephalosporins

Cephalothin 110+ 15 805 0.7

Cefuroxime 250 + 30 120+ 10 0.5

Ceftazidime 180 = 20 90+8 0.5

Cefepime 90+ 12 705 0.8

Carbapenems

Imipenem 25+ 4 150 + 10 6.0

Meropenem 18+3 120+ 9 6.7

Doripenem 12+2 100+ 7 8.3

Ertapenem 61 806 13.3
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Data sourced from Docquier et al., 2012.

Experimental Protocols
Protocol 1: Spectrophotometric Assay for FIM-1 Activity

This protocol describes a continuous spectrophotometric assay to measure the kinetic
parameters of FIM-1 using a -lactam substrate.

Materials:

o Purified FIM-1 enzyme

B-lactam substrate (e.g., Imipenem)

Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 pM ZnSOa

Bovine Serum Albumin (BSA) solution (e.g., 1 mg/mL)

UV-transparent cuvettes or microplates

UV-Vis spectrophotometer with temperature control
Procedure:
e Enzyme Preparation:

o Dilute the purified FIM-1 enzyme in Assay Buffer supplemented with 20 pg/mL BSA to
prevent denaturation and achieve a final concentration suitable for the assay. The optimal
enzyme concentration should be determined empirically to ensure a linear reaction rate for
a sufficient duration.

e Substrate Preparation:

o Prepare a stock solution of the B-lactam substrate in an appropriate solvent (e.g., water or
DMSO, depending on solubility).

o Prepare a series of substrate dilutions in Assay Buffer to cover a concentration range from
approximately 0.1 x Km to 10 x Km.
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e Assay Execution:

o Set the spectrophotometer to the appropriate wavelength for the chosen substrate (e.g.,
297 nm for imipenem hydrolysis). Equilibrate the instrument and cuvettes/microplate to
30°C.

o To a cuvette, add the following:
» Assay Buffer to a final volume of 500 pL.
» The desired volume of substrate dilution.
o Initiate the reaction by adding the diluted FIM-1 enzyme to the cuvette.

o Immediately start monitoring the change in absorbance over time. Record the data for a
period during which the reaction rate is linear (typically 1-5 minutes).

o Data Analysis:

o Calculate the initial reaction velocity (vo) from the linear phase of the absorbance change,
using the Beer-Lambert law and the molar extinction coefficient (Ag) for the specific
substrate hydrolysis.

o Plot the initial velocities (vo) against the substrate concentrations ([S]).

o Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The
kcat can be calculated from Vmax and the enzyme concentration used in the assay.

Protocol 2: Determination of ICso for FIM-1 Inhibitors

This protocol details the procedure to determine the half-maximal inhibitory concentration (ICso)
of a compound against FIM-1.

Materials:
o All materials from Protocol 1

 Test inhibitor compound
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Procedure:

e Assay Setup:
o Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
o Prepare a series of dilutions of the inhibitor in Assay Buffer.

e Pre-incubation (Optional but Recommended):

o In a microplate or reaction tube, pre-incubate the diluted FIM-1 enzyme with the different
concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at room
temperature or 30°C. This allows the inhibitor to bind to the enzyme before the substrate is
introduced.

¢ Reaction Initiation and Measurement:

o Initiate the reaction by adding the p-lactam substrate to the enzyme-inhibitor mixture. The
substrate concentration should ideally be at or near the Km value for sensitive and
accurate 1Cso determination.

o Immediately monitor the change in absorbance as described in Protocol 1.
o Data Analysis:
o Calculate the initial reaction velocity for each inhibitor concentration.

o Normalize the velocities as a percentage of the uninhibited control (enzyme activity in the
absence of the inhibitor).

o Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

o Fit the data to a dose-response curve (e.g., a sigmoidal curve with a variable slope) to
determine the ICso value, which is the concentration of the inhibitor that reduces enzyme
activity by 50%.

Mandatory Visualizations
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Preparation
Prepare FIM-1 Prepare [3-Lactam Prepare Inhibitor
Enzyme Dilution Substrate Dilutions Dilutions (for IC50)
N P2 =

Combine Assay Bulffer,

Substrate, and Enzyme

Incubate at 30°C

Measure Absorbance
Change Over Time

Data Analysis

Calculate Initial
Reaction Velocity (vo)

Plot vo vs. [S]

or % Inhibition vs. [I]

Determine Km, kcat,
or IC50

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Simplified Hydrolysis Mechanism

FIM-1-Zn2* B-Lactam

Substrate

Enzyme-Substrate
Complex

+ H20 + E-Zn2* (regengrated)

Tetrahedral
Intermediate

Ring Openin

Hydrolyzed
B-Lactam

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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